molecular formula C26H35N3O4 B10833094 Benzo[d]oxazol-2(3H)-one derivative 2

Benzo[d]oxazol-2(3H)-one derivative 2

Cat. No.: B10833094
M. Wt: 453.6 g/mol
InChI Key: VZAPQDNGQVGEES-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2(3H)-one derivative 2 is a compound belonging to the benzoxazole family, which is known for its diverse pharmacological and biological activities. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-2(3H)-one derivative 2 typically involves the reaction of 2-aminophenol with various aldehydes in the presence of a catalyst. One common method involves the use of methanol as a solvent and a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2(3H)-one derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of various substituted benzoxazole derivatives .

Scientific Research Applications

Benzo[d]oxazol-2(3H)-one derivative 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological receptors.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2(3H)-one derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Benzo[d]oxazol-2(3H)-one derivative 2 can be compared with other similar compounds, such as:

    Benzo[d]oxazol-2-yl aniline: Another benzoxazole derivative with similar pharmacological properties.

    Benzo[d]oxazol-2-yl methanol: Known for its antimicrobial activity.

    Benzo[d]oxazol-2-yl acetic acid: Studied for its anti-inflammatory effects.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, leading to its diverse range of applications .

Properties

Molecular Formula

C26H35N3O4

Molecular Weight

453.6 g/mol

IUPAC Name

4-[[4-[3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propoxy]phenyl]methyl]morpholine

InChI

InChI=1S/C26H35N3O4/c1-3-24(26-25(4-1)32-19-20-33-26)29-12-10-27(11-13-29)9-2-16-31-23-7-5-22(6-8-23)21-28-14-17-30-18-15-28/h1,3-8H,2,9-21H2

InChI Key

VZAPQDNGQVGEES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)CN3CCOCC3)C4=C5C(=CC=C4)OCCO5

Origin of Product

United States

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